molecular formula C10H12 B072049 1-Methyl-4-(prop-1-en-2-yl)benzene CAS No. 1195-32-0

1-Methyl-4-(prop-1-en-2-yl)benzene

Cat. No.: B072049
CAS No.: 1195-32-0
M. Wt: 132.2 g/mol
InChI Key: MMSLOZQEMPDGPI-UHFFFAOYSA-N
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Description

1-Methyl-4-(prop-1-en-2-yl)benzene, also known as p-cymene, is an organic compound with the molecular formula C10H12. It is a naturally occurring aromatic hydrocarbon found in essential oils of various plants, including cumin and thyme. This compound is characterized by a benzene ring substituted with a methyl group and an isopropenyl group, making it a member of the monoterpene family.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Methyl-4-(prop-1-en-2-yl)benzene are not fully understood. As a monoterpenoid, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by its molecular structure, which includes a benzene ring and a propenyl group .

Cellular Effects

Monoterpenoids are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Like many chemical compounds, its effects could potentially vary with dosage, and high doses might lead to toxic or adverse effects .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. As a monoterpenoid, it could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(prop-1-en-2-yl)benzene can be synthesized through several methods:

    Friedel-Crafts Alkylation: This method involves the alkylation of toluene with propylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

    Dehydrogenation of p-Cymene: Another method involves the dehydrogenation of p-cymene using a dehydrogenation catalyst such as chromium oxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of p-cymene. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form p-cymene hydroperoxide, which can further decompose to yield p-cresol and acetone.

    Reduction: Hydrogenation of this compound can produce p-menthane.

    Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation, leading to the formation of corresponding substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly used.

Major Products Formed:

    Oxidation: p-Cresol and acetone.

    Reduction: p-Menthane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Methyl-4-(prop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other aromatic compounds and as a solvent in organic reactions.

    Biology: The compound is studied for its antimicrobial and antioxidant properties, making it of interest in the development of natural preservatives.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals.

Comparison with Similar Compounds

1-Methyl-4-(prop-1-en-2-yl)benzene can be compared with other similar compounds such as:

    p-Cymene: A structural isomer with similar properties but different substitution patterns.

    Limonene: Another monoterpene with a similar molecular formula but different ring structure.

    Terpinene: A related compound with similar aromatic characteristics but different functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to its isomers and other monoterpenes.

Properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8(2)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSLOZQEMPDGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27599-43-5
Record name Benzene, 1-methyl-4-(1-methylethenyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27599-43-5
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DSSTOX Substance ID

DTXSID7047564
Record name 1-Methyl-4-(prop-1-en-2-yl)benzene
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless mobile liquid; citrusy-lemon like aroma
Record name p-Mentha-1,3,5,8-tetraene
Source Human Metabolome Database (HMDB)
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Record name p,alpha-Dimethylstyrene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

186.00 to 189.00 °C. @ 760.00 mm Hg
Record name p-Mentha-1,3,5,8-tetraene
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name p,alpha-Dimethylstyrene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.846-0.854
Record name p,alpha-Dimethylstyrene
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/
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CAS No.

1195-32-0
Record name p-Cymenene
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Record name p-alpha-Dimethyl styrene
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Record name 1195-32-0
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Record name Benzene, 1-methyl-4-(1-methylethenyl)-
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Record name 1-Methyl-4-(prop-1-en-2-yl)benzene
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Record name p,α-dimethylstyrene
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Record name P-.ALPHA.-DIMETHYL STYRENE
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Record name p-Mentha-1,3,5,8-tetraene
Source Human Metabolome Database (HMDB)
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Melting Point

-20 °C
Record name p-Mentha-1,3,5,8-tetraene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the formation of 1-Methyl-4-(prop-1-en-2-yl)benzene relate to citral degradation?

A1: this compound, along with p-cymene-8-ol, has been identified as an intermediate compound in the degradation pathway of citral under acidic conditions. [, ] This degradation process leads to the formation of off-flavors, specifically p-methylacetophenone, which is undesirable in citral-containing beverages and food products. []

Q2: Can the formation of this compound from citral be inhibited?

A2: Research has shown that while plant extracts with antioxidant properties cannot prevent citral degradation itself, they can influence the formation of degradation products. [] Specifically, grape seed, pomegranate seed, green tea, and black tea extracts were found to inhibit the formation of p-methylacetophenone, the final off-odor compound. Interestingly, these extracts were found to increase the concentration of this compound and p-cymene-8-ol. This suggests that the antioxidant properties of the plant extracts interfere with the degradation pathway, likely by scavenging oxygen radicals and thus blocking the pathway from p-cymene-8-ol to p-methylacetophenone. []

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